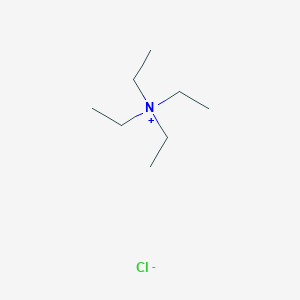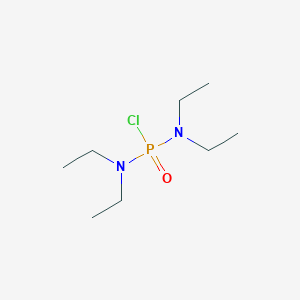![molecular formula C8H6ClF3O2S B156578 [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 127162-96-3](/img/structure/B156578.png)
[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride
Descripción general
Descripción
[3-(trifluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound that is part of the sulfonyl chloride family. These compounds are typically used as intermediates in organic synthesis due to their reactivity. The trifluoromethyl group attached to the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity and the types of chemical reactions it can participate in.
Synthesis Analysis
The synthesis of related sulfonyl compounds has been explored in various studies. For instance, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide leads to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester . This indicates that sulfonyl compounds with trifluoromethyl groups can be synthesized through the decomposition of diazonium compounds.
Molecular Structure Analysis
The molecular structure of methane sulfonyl chloride has been studied using electron diffraction, which provides insights into the geometry of similar sulfonyl chlorides . The study revealed various geometrical parameters such as bond lengths and angles, which are crucial for understanding the three-dimensional structure and potential reactivity of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride.
Chemical Reactions Analysis
Sulfonyl chlorides are known to participate in a variety of chemical reactions. They can react with nucleophiles, for example, to form sulfonamides or sulfones. The presence of the trifluoromethyl group could influence these reactions by making the sulfonyl chloride more electrophilic. The studies provided do not directly address the chemical reactions of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride, but they do provide information on the reactivity of structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The electron diffraction study of methane sulfonyl chloride provides data that can be extrapolated to understand the properties of [3-(trifluoromethyl)phenyl]methanesulfonyl chloride, such as bond lengths and angles, which affect the compound's boiling point, solubility, and stability . The presence of the trifluoromethyl group is likely to increase the compound's electronegativity and potentially its reactivity as well.
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Chemistry
-
Scientific Field: Analytical Chemistry
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Chemistry
Safety And Hazards
Propiedades
IUPAC Name |
[3-(trifluoromethyl)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGCBGFBBRJTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383291 | |
| Record name | [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
CAS RN |
127162-96-3 | |
| Record name | [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Trifluoromethylbenzylsulfonylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)



![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
